molecular formula C7H9N3O B13159178 3-Amino-1-(pyrazin-2-yl)propan-1-one

3-Amino-1-(pyrazin-2-yl)propan-1-one

Cat. No.: B13159178
M. Wt: 151.17 g/mol
InChI Key: HPOWYNOBNDWCIG-UHFFFAOYSA-N
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Description

3-Amino-1-(pyrazin-2-yl)propan-1-one is an organic compound with the molecular formula C7H9N3O It is a derivative of pyrazine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(pyrazin-2-yl)propan-1-one typically involves the reaction of pyrazine derivatives with appropriate reagents. One common method involves the reaction of 2-chloropyrazine with 3-aminopropan-1-one under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(pyrazin-2-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-1-(pyrazin-2-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Amino-1-(pyrazin-2-yl)propan-1-one involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(pyrazin-2-yl)propan-1-one is unique due to its specific combination of functional groups and the pyrazine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

3-amino-1-pyrazin-2-ylpropan-1-one

InChI

InChI=1S/C7H9N3O/c8-2-1-7(11)6-5-9-3-4-10-6/h3-5H,1-2,8H2

InChI Key

HPOWYNOBNDWCIG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C(=O)CCN

Origin of Product

United States

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